1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-14-8-7-11(18)9-13(14)19/h3-10,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLFFVXSHBUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] typically involves the reaction of 1-isopropyl-1H-indole-2,3-dione with 2,4-dichlorophenylhydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the indole ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H15Cl2N3O
- Molecular Weight : 348.22 g/mol
- CAS Number : 320422-20-6
Structural Characteristics
The compound features a hydrazone linkage and an isopropyl group attached to the indole structure, which contributes to its unique reactivity and biological properties.
Chemistry
1-Isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] serves as an important intermediate in the synthesis of various organic compounds. Its structural framework allows for modifications that can lead to new derivatives with potentially enhanced properties.
Table 1: Comparison of Synthetic Routes
Biology
Research has indicated that this compound exhibits significant biological activities, including:
- Anticancer Properties : It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiviral Potential : Preliminary investigations suggest activity against certain viral strains.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines (Caco-2 and HCT-116). Results indicated that treatment led to a marked decrease in cell viability and induced apoptosis through the activation of caspase pathways. The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as a therapeutic candidate .
Medicine
The unique structure of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] makes it a promising candidate for drug development. Its ability to modulate specific molecular targets can be harnessed to design novel therapeutic agents aimed at treating various diseases.
Table 2: Biological Activities Overview
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares structural homology with isoindole-1,3-dione derivatives (e.g., compounds 17a–c from Molecules 2015) but differs in the indole scaffold:
- Indole-2,3-dione vs. Isoindole-1,3-dione : The indole-2,3-dione core in the target compound has a fused benzene-pyrrolidine ring system, whereas isoindole-1,3-dione derivatives feature a benzene ring fused to a five-membered lactam at positions 1 and 3. This distinction affects electronic properties and steric bulk .
Substituent Effects
Hydrazone Modifications
- 2,4-Dichlorophenyl vs. 3,4-Dichlorophenyl : The target compound’s hydrazone bears a 2,4-dichlorophenyl group, whereas analogs like 17c () and the morpholinylmethyl derivative () feature 3,4-dichlorophenyl or sulfonamide groups. Positional isomerism in chlorine substitution alters electron-withdrawing effects and molecular polarity .
- Isopropyl vs. Morpholinylmethyl : The N1-isopropyl group in the target compound introduces steric hindrance compared to the morpholinylmethyl substituent in C19H18Cl2N4O2 (), which may enhance solubility via the morpholine ring’s polarity .
Functional Group Additions
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs with sulfonamide (17c ) or methanesulfonyl (17b ) groups exhibit higher m.p. values (208–267°C), likely due to enhanced intermolecular hydrogen bonding .
- Spectral Data : All compounds show characteristic C=O stretches at ~1700–1780 cm⁻¹ (IR), consistent with the indole/isoindole-dione core. The target compound’s ¹H-NMR would differ in aromatic proton signals due to the 2,4-dichloro substitution pattern compared to 3,4-dichloro isomers .
Biological Activity
1-Isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 313.79 g/mol
- CAS Number : 320422-21-7
Antimicrobial Activity
Research has shown that indole derivatives exhibit notable antimicrobial properties. In a study evaluating various indole hydrazones, it was found that compounds similar to 1-isopropyl-1H-indole-2,3-dione hydrazones demonstrated significant antibacterial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) for these compounds was reported to be as low as 0.22 μg/mL for the most active derivatives, indicating potent antimicrobial effects .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The hydrazone derivative has shown promising results in inhibiting cancer cell proliferation. In vitro tests indicated that it could significantly reduce the viability of various cancer cell lines, with IC50 values ranging from 0.54 to 0.83 μM . The mechanism of action appears to involve the induction of apoptosis and the inhibition of tumor growth through modulation of key signaling pathways.
Antioxidant Activity
The antioxidant capacity of indole derivatives, including hydrazones, has been evaluated using various assays such as DPPH and ORAC tests. These studies suggest that the presence of hydroxyl groups enhances antioxidant activity, with certain derivatives showing superior protective effects against oxidative stress . The structure-activity relationship indicates that modifications in substituents can lead to enhanced biological activity.
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of several indole derivatives, including hydrazones. The results indicated that these compounds effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as novel antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focusing on the antiproliferative effects of indole hydrazones against Colo38 and K562 cell lines, several derivatives were identified as having significant cytotoxic effects. The most potent compounds were noted for their ability to induce apoptosis and inhibit cell cycle progression .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] to improve yield and purity?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) principles. Start by identifying critical parameters (e.g., temperature, reactant molar ratios, reaction time) and use a factorial design to systematically vary these factors . For example:
- Step 1: Use a 2^k factorial design to screen variables affecting hydrazone formation (e.g., pH, solvent polarity).
- Step 2: Apply response surface methodology (RSM) to identify optimal conditions for yield and purity .
- Step 3: Validate with small-scale trials and characterize products via HPLC or NMR to confirm reproducibility .
Advanced: What computational methods are effective in predicting reaction pathways for synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to model plausible intermediates and transition states . For instance:
- Step 1: Use software like Gaussian or ORCA to calculate Gibbs free energy profiles for hydrazone formation.
- Step 2: Apply artificial neural networks (ANNs) to predict reaction outcomes under varied conditions, leveraging historical experimental data .
- Step 3: Validate computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Basic: What spectroscopic techniques are recommended for characterizing the hydrazone moiety?
Methodological Answer:
Use a combination of:
- FT-IR: Identify N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1550–1650 cm⁻¹) .
- ¹H/¹³C NMR: Assign peaks for the dichlorophenyl group (δ 7.2–7.8 ppm in ¹H NMR) and hydrazone NH proton (δ 10–12 ppm) .
- UV-Vis: Monitor π→π* transitions in the indole-dione system (λmax ~250–300 nm) .
Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing tautomeric forms?
Methodological Answer:
Address discrepancies via:
- Variable Temperature (VT) NMR: Probe tautomeric equilibria by observing chemical shift changes at different temperatures .
- X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, which often stabilizes a single tautomer .
- DFT-MD Simulations: Model solvent effects on tautomer stability and compare with experimental spectra .
Basic: What are the best practices for studying solvent effects on the compound’s stability?
Methodological Answer:
- Step 1: Select solvents with varying polarity (e.g., DMSO, ethanol, hexane) and conduct accelerated stability tests at elevated temperatures .
- Step 2: Monitor degradation via HPLC-MS to identify byproducts and calculate half-lives.
- Step 3: Use principal component analysis (PCA) to correlate solvent properties (e.g., dielectric constant) with degradation rates .
Advanced: How does the dichlorophenyl group influence the compound’s electronic structure and reactivity?
Methodological Answer:
- Step 1: Perform Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing effects of Cl substituents on the aromatic ring .
- Step 2: Model charge distribution using Electrostatic Potential Maps (ESP) to identify nucleophilic/electrophilic sites .
- Step 3: Validate with experimental reactivity studies (e.g., electrophilic substitution reactions) .
Basic: What purification strategies are effective for isolating this hydrazone derivative?
Methodological Answer:
- Step 1: Use column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate) .
- Step 2: Optimize recrystallization using solvent pairs (e.g., DMSO/water) to enhance crystal purity .
- Step 3: Confirm purity via melting point analysis and TLC (Rf consistency) .
Advanced: How can machine learning enhance the prediction of this compound’s biological activity?
Methodological Answer:
- Step 1: Curate a dataset of structurally similar compounds with known bioactivity (e.g., from ChEMBL or PubChem).
- Step 2: Train a random forest model or graph neural network (GNN) to predict target binding affinities .
- Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
